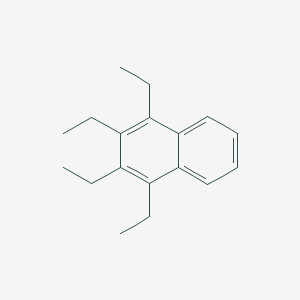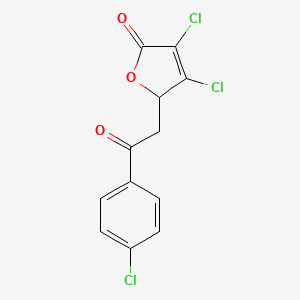![molecular formula C14H22N6 B14258411 1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane CAS No. 383180-16-3](/img/structure/B14258411.png)
1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane is a compound that features two imidazole rings connected by a diazocane backbone. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound. This structure makes it a versatile ligand in coordination chemistry and a potential candidate for various applications in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane typically involves the reaction of imidazole derivatives with diazocane precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole rings . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent cyclization. The use of high-throughput synthesis and purification techniques ensures the scalability and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane undergoes various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole N-oxides back to imidazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the imidazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted imidazole derivatives, imidazole N-oxides, and reduced imidazole compounds.
Applications De Recherche Scientifique
1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its use in drug development, particularly for its antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, such as enzymes and receptors, modulating their activity. The imidazole rings play a crucial role in binding to metal ions and facilitating these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Similar in structure but with a benzene ring instead of a diazocane backbone.
1,3,5-Tris(imidazol-1-ylmethyl)benzene: Contains three imidazole rings attached to a benzene ring.
Uniqueness
1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane is unique due to its diazocane backbone, which provides flexibility and distinct spatial arrangement compared to benzene-based analogs. This structural difference can influence its binding properties and reactivity, making it a valuable compound for specific applications in coordination chemistry and material science.
Propriétés
Numéro CAS |
383180-16-3 |
|---|---|
Formule moléculaire |
C14H22N6 |
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
1,5-bis(1H-imidazol-5-ylmethyl)-1,5-diazocane |
InChI |
InChI=1S/C14H22N6/c1-3-19(9-13-7-15-11-17-13)5-2-6-20(4-1)10-14-8-16-12-18-14/h7-8,11-12H,1-6,9-10H2,(H,15,17)(H,16,18) |
Clé InChI |
ULGOCIZWLIKJNH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCCN(C1)CC2=CN=CN2)CC3=CN=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine](/img/structure/B14258328.png)

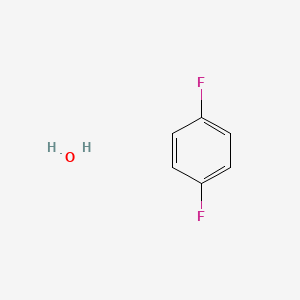
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide](/img/structure/B14258335.png)
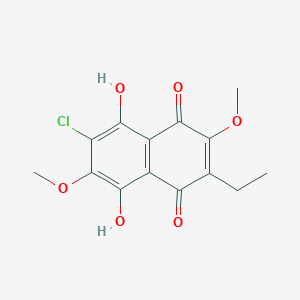
![6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14258350.png)

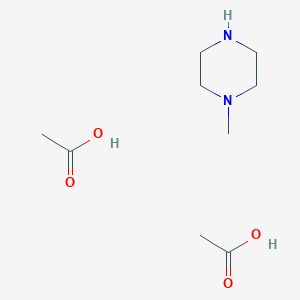
![Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate](/img/structure/B14258365.png)

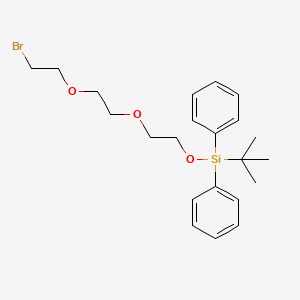
![(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one](/img/structure/B14258389.png)
